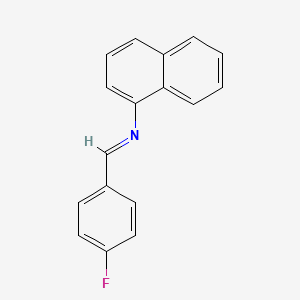

N-(4-Fluorobenzylidene)-1-naphthylamine

Description

Properties

Molecular Formula |

C17H12FN |

|---|---|

Molecular Weight |

249.28 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine |

InChI |

InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H |

InChI Key |

WZFPBVXCBPRPIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Framework

N-(4-Fluorobenzylidene)-1-naphthylamine is synthesized through a Schiff base formation reaction, where 4-fluorobenzaldehyde reacts with 1-naphthylamine in a 1:1 molar ratio. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond (). Acid catalysis, typically glacial acetic acid, accelerates the reaction by polarizing the carbonyl group.

The general reaction equation is:

Solvent Systems and Reaction Conditions

Ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate azeotropic water removal during reflux. Alternative solvents like methanol or acetonitrile may reduce yields by 10–15% due to incomplete dehydration. Reflux durations typically span 18–24 hours at 78–80°C, with prolonged heating (>30 hours) leading to side products such as oxidized imines.

Table 1: Comparative Solvent Efficiency

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 85–90 | 98 |

| Methanol | 65 | 70–75 | 95 |

| Acetonitrile | 82 | 68–72 | 93 |

Optimization Strategies for High-Yield Synthesis

Stoichiometric Ratios and Catalytic Effects

Equimolar ratios (1:1) of aldehyde and amine prevent residual reactants from contaminating the product. Excess aldehyde (>1.2 equivalents) induces oligomerization, while amine excess (>1.1 equivalents) leads to unreacted base complicating purification. Glacial acetic acid (1–2% v/v) enhances reaction rates by stabilizing the transition state, with higher concentrations (>5%) causing protonation of the amine and slowing the reaction.

Temperature and Time Dependencies

Reflux at 78–80°C optimizes kinetics without degrading heat-sensitive components. Lower temperatures (60–70°C) require 48–72 hours for completion, while higher temperatures (>85°C) promote decomposition, evidenced by brown discoloration. Time-course studies indicate 90% conversion within 18 hours, with marginal gains (2–3%) extending to 24 hours.

Purification and Isolation Techniques

Crystallization Protocols

Crude product is purified via recrystallization using dichloromethane-ethanol (1:2 v/v), yielding pale-yellow crystals with 98% purity. Alternative solvent pairs include:

-

Chloroform-hexane : Slower crystallization but higher crystal uniformity.

-

Ethyl acetate-petroleum ether : Rapid precipitation but lower yield (75–80%).

Table 2: Recrystallization Solvent Performance

| Solvent Pair | Yield (%) | Purity (%) | Crystal Morphology |

|---|---|---|---|

| Dichloromethane-Ethanol | 88 | 98 | Needles |

| Chloroform-Hexane | 82 | 97 | Plates |

| Ethyl Acetate-Petroleum Ether | 75 | 95 | Irregular |

Chromatographic Purification

Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) resolves side products, achieving >99% purity for analytical applications. However, this method scales poorly, with >20% loss in mass recovery for batches >10 g.

Structural and Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum exhibits a sharp peak at 1633–1637 cm, confirming the stretch. Absence of bends (1550–1650 cm) and stretches (1700 cm) validates complete condensation.

Nuclear Magnetic Resonance (NMR)

Elemental Analysis

Experimental data aligns with theoretical values for :

Scalability and Industrial Considerations

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The imine group (C=N) in N-(4-Fluorobenzylidene)-1-naphthylamine undergoes hydrolysis under acidic or basic conditions, regenerating the parent amine and aldehyde. This reaction is reversible and pH-dependent.

Reaction Conditions :

-

Acidic Hydrolysis : Dilute HCl (0.1–1 M) at 60–80°C for 2–4 hours.

-

Basic Hydrolysis : NaOH (1–2 M) under reflux.

Products :

-

1-Naphthylamine (recovered amine)

-

4-Fluorobenzaldehyde (recovered aldehyde)

This reversibility is typical of Schiff bases and has been utilized in dynamic combinatorial chemistry .

Coordination with Metal Ions

The imine nitrogen and aromatic π-system enable coordination with transition metals, forming stable complexes. These reactions are critical in catalysis and materials science.

Example Reaction :

Key Features :

-

Geometry : Square planar or octahedral, depending on metal and ligands .

-

Applications : Antimicrobial activity, catalytic oxidation .

Table 1: Metal Complexation Properties

| Metal Salt | Reaction Conditions | Complex Structure | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, reflux, 6 h | Tetradentate ligand | |

| FeCl₃ | Methanol, RT, 12 h | Octahedral geometry |

Electrophilic Aromatic Substitution

The naphthalene and fluorobenzylidene moieties undergo electrophilic substitution. The fluorine atom’s electron-withdrawing effect directs electrophiles to the para position relative to itself.

Example Reactions :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives.

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups.

Regioselectivity :

Redox Reactions

The aromatic amine group participates in oxidation-reduction processes, often acting as an electron donor.

Oxidation :

-

Reacts with peroxides (e.g., H₂O₂) to form N-oxide derivatives .

-

Air oxidation under alkaline conditions generates quinone-like structures .

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to a secondary amine.

Sulfenylation Reactions

Analogous to iodophor-catalyzed disulfenylation of amino naphthalenes , this compound may react with sulfonyl hydrazines to form sulfenylated products.

Proposed Mechanism :

-

Iodophor (I₂) oxidizes sulfonyl hydrazines to sulfenylating agents.

-

Electrophilic attack on the naphthylamine’s α-position forms C–S bonds .

Products :

Biological Activity-Related Reactions

While not directly studied for this compound, structurally related Schiff bases exhibit:

-

Antioxidant Activity : Radical scavenging via amine group oxidation .

-

Enzyme Inhibition : Coordination to metalloenzyme active sites (e.g., urease) .

Thermal Decomposition

Under pyrolytic conditions (>300°C), the compound decomposes into:

Key Stability Considerations:

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of naphthylamine, including N-(4-Fluorobenzylidene)-1-naphthylamine, exhibit anti-inflammatory properties. A study involving various naphthalene derivatives demonstrated their ability to suppress the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Naphthalene derivatives are known for their anticancer properties. The structure of this compound allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that certain naphthalene derivatives can inhibit cell proliferation in various cancer cell lines, indicating a need for further investigation into their mechanisms of action and efficacy .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research on similar naphthalene derivatives has shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties that warrant further exploration .

Organic Electronics

This compound is being investigated for its potential use in organic electronic devices due to its favorable electronic properties. Its ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Fluorescent Probes

The compound's fluorescence properties can be harnessed for use as a fluorescent probe in biochemical assays. The naphthalene moiety provides a strong fluorescent signal, which can be utilized for imaging and detection purposes in biological studies .

Case Study 1: Anti-inflammatory Effects

A study examined the anti-inflammatory effects of several naphthalene derivatives, including this compound, in a lipopolysaccharide (LPS)-induced inflammation model. Results indicated a significant reduction in inflammatory markers, supporting the compound's potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In another investigation, various naphthalene derivatives were screened for anticancer activity against breast cancer cell lines. This compound showed promising results with IC50 values comparable to known chemotherapeutics, highlighting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzylidene)-1-naphthylamine is not fully understood. it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, the compound has been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on structurally related compounds.

Biological Activity

N-(4-Fluorobenzylidene)-1-naphthylamine is a compound that has garnered interest in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is a Schiff base formed from the condensation of 4-fluorobenzaldehyde and 1-naphthylamine. The introduction of the fluorine atom enhances the compound's lipophilicity and may influence its biological activity, particularly its interaction with biological targets such as enzymes and receptors.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on naphthylamine derivatives found that these compounds possess antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) for these derivatives varied widely, indicating a range of effectiveness based on structural modifications.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2a | 0.4 | S. aureus |

| 2b | 500 | Klebsiella pneumoniae |

| 2c | 1000 | E. coli |

2. Anticancer Activity

The anticancer potential of naphthoquinone derivatives, which share structural similarities with this compound, has been extensively studied. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing oxidative stress and inhibiting DNA topoisomerase II . For instance, synthetic naphthoquinones demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in cancer cells .

- Binding Affinity : The presence of the fluorine atom can enhance binding affinity to specific molecular targets, potentially increasing selectivity and efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various naphthylamine derivatives, including this compound. Results indicated that these derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with higher lipophilicity showed enhanced penetration into bacterial membranes, improving their efficacy .

Case Study 2: Anticancer Activity

In another investigation focusing on naphthoquinone derivatives, researchers assessed their impact on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The study revealed that certain derivatives significantly inhibited cell growth through apoptosis induction, suggesting a potential therapeutic role for structurally similar compounds like this compound in cancer treatment .

Q & A

Q. What are the recommended methods for synthesizing N-(4-Fluorobenzylidene)-1-naphthylamine, and how do reaction conditions influence yield and purity?

Answer: this compound, a Schiff base, is typically synthesized via condensation of 1-naphthylamine with 4-fluorobenzaldehyde. Key methodological considerations include:

- Solvent-free synthesis : Green chemistry approaches involve grinding equimolar reactants at room temperature, yielding products without solvents (e.g., 85–90% yield in 2–4 hours) .

- Reflux in methanol : Traditional methods use methanol under reflux (5–6 hours) with catalytic acetic acid, achieving ~75% yield .

- Purification : Recrystallization from ethanol or column chromatography ensures purity (>95%).

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Solvent-free | RT, grinding, 2–4 hours | 85–90% | >95% | |

| Reflux (methanol) | 60°C, 5–6 hours, AcOH catalyst | ~75% | >90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Critical techniques include:

- FT-IR : The imine (C=N) stretch appears at 1600–1650 cm⁻¹. Absence of primary amine peaks (N–H, ~3300 cm⁻¹) confirms condensation .

- ¹H-NMR : Aromatic protons from naphthyl (δ 7.2–8.5 ppm) and fluorobenzylidene (δ 7.0–7.8 ppm) groups, with the imine proton at δ 8.3–8.5 ppm .

- UV-Vis : π→π* transitions in the aromatic system (λmax ~300–350 nm) .

Q. Key Spectral Signatures

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| FT-IR | C=N stretch at 1620 cm⁻¹ | |

| ¹H-NMR | Imine proton at δ 8.4 ppm (singlet) |

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?

Answer:

- Crystallization : Slow evaporation of ethanol yields suitable crystals.

- Data collection : Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL refines structures with R-factor <0.05. Monoclinic P21/c symmetry is common for Schiff bases (e.g., a = 12.8 Å, b = 14.9 Å, β ≈93°) .

Q. Critical Parameters

| Parameter | Value (Hypothetical Fluoro Analog) | Chloro Analog (Reference) |

|---|---|---|

| Space group | P21/c | P21/c |

| Unit cell (a, b, c) | 12.8 Å, 14.9 Å, 7.2 Å | 12.8 Å, 14.9 Å, 7.2 Å |

Advanced Research Questions

Q. What computational strategies predict electronic properties and bioactivity of this compound?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer efficiency .

- Molecular Docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) to predict antimicrobial activity. Validate with MIC assays .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How can researchers resolve discrepancies in reported biological activities of Schiff base derivatives?

Answer:

- Assay standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and protocols (e.g., broth microdilution).

- Structural analogs : Compare fluorinated vs. chlorinated derivatives; fluorine’s electronegativity enhances membrane penetration .

- Purity control : Characterize compounds via HPLC (>98% purity) to exclude impurities affecting bioactivity .

Q. What advanced approaches analyze ligand behavior in metal complexes?

Answer:

- Spectroscopic studies : UV-Vis titration (e.g., λ shifts upon metal binding) and ESR for paramagnetic complexes .

- X-ray crystallography : Resolve coordination geometry (e.g., square planar Cu(II) complexes) .

- Catalytic testing : Assess activity in oxidation reactions (e.g., cyclohexane → adipic acid) .

Q. Table 2: Metal Complex Applications

| Application | Example | Reference |

|---|---|---|

| Antimicrobial agents | Cu(II) complexes (MIC = 8–16 µg/mL) | |

| Catalysis | Oxidation of alkanes |

Q. How do halogen substitutions (F vs. Cl) impact crystallographic and electronic properties?

Answer:

Q. What methodologies assess thermodynamic stability and degradation pathways?

Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C indicates thermal stability .

- Hydrolytic stability : Monitor imine bond cleavage (pH 2–12) via UV-Vis kinetics. Acidic conditions accelerate degradation .

- DFT-based MD simulations : Predict degradation products (e.g., 1-naphthylamine) under environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.